molecular formula C21H23NO5 B5010923 diethyl ({[4-(benzyloxy)phenyl]amino}methylene)malonate CAS No. 6093-78-3

diethyl ({[4-(benzyloxy)phenyl]amino}methylene)malonate

Cat. No. B5010923
CAS RN: 6093-78-3
M. Wt: 369.4 g/mol
InChI Key: YMJDJFCXXVBKRB-UHFFFAOYSA-N
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Description

Diethyl malonate, also known as DEM, is the diethyl ester of malonic acid . It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .


Synthesis Analysis

The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures. This makes separation of products difficult and yields lower .


Molecular Structure Analysis

In forming diethyl malonate from malonic acid, the hydroxyl group (−OH) on both of the carboxyl groups is replaced by an ethoxy group (−OEt; −OCH2CH3). The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighbored by two carbonyl groups (−C(=O)−) .


Chemical Reactions Analysis

The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .


Physical And Chemical Properties Analysis

Diethyl malonate is a colorless liquid with an apple-like odor . It has a molar mass of 160.17 g/mol . It has a melting point of −50 °C and a boiling point of 199 °C .

Mechanism of Action

The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .

Safety and Hazards

Diethyl malonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and causes serious eye irritation . It should be stored in a well-ventilated place and kept cool .

Future Directions

Diethyl malonate is used in the manufacture of medicines, for the synthesis of barbiturates, as well as sedatives and anticonvulsants . It is also used in organic synthesis . Future research may focus on improving the efficiency of the malonic ester synthesis and finding new applications for this versatile compound.

properties

IUPAC Name

diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-25-20(23)19(21(24)26-4-2)14-22-17-10-12-18(13-11-17)27-15-16-8-6-5-7-9-16/h5-14,22H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJDJFCXXVBKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367456
Record name ST51014849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6093-78-3
Record name ST51014849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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